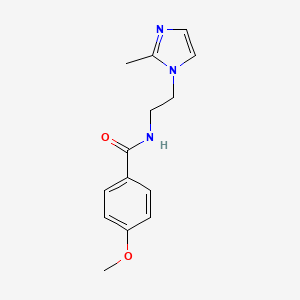

4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives, including 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide , have been studied for their potential as antimicrobial agents . These compounds can be designed to target a variety of pathogens by interfering with the synthesis of the cell wall or nucleic acids, or by disrupting membrane integrity. This makes them valuable candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

Some imidazole derivatives exhibit promising anticancer activities. They can act as kinase inhibitors or interact with DNA to prevent cancer cell proliferation . Research into the specific anticancer mechanisms of 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide could lead to the development of novel oncology therapeutics.

Agricultural Applications

In agriculture, imidazole compounds have been used as fungicides and pesticides . Their ability to disrupt the biological processes of pests and plant pathogens can protect crops and improve yields. Further research may expand the use of 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide in this field, offering more environmentally friendly and effective solutions.

Material Science

Imidazole derivatives are also significant in material science, particularly in the synthesis of polymers and advanced materials . Their incorporation into materials can result in enhanced thermal stability, electrical conductivity, and mechanical properties, which are crucial for high-performance applications.

Environmental Science

The environmental applications of imidazole derivatives include their use as sensors and absorbents for pollutants . They can be tailored to detect specific hazardous substances in the environment, aiding in monitoring and cleanup efforts.

Biochemistry Research

In biochemistry, imidazole derivatives like 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide are valuable tools for probing enzyme mechanisms and studying biological pathways . They can mimic natural substrates or act as inhibitors, providing insights into the molecular workings of life.

Zukünftige Richtungen

Imidazole-containing compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Therefore, the future directions for “4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide” could involve further exploration of its potential therapeutic applications.

Wirkmechanismus

Target of Action

The compound, 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, is an imidazole derivative . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . The compound’s interaction with its targets can lead to a variety of changes, such as inhibition or activation of certain biochemical processes.

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some imidazole derivatives have been found to have antioxidant activity, suggesting they may interact with biochemical pathways related to oxidative stress . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it produces. As mentioned, imidazole derivatives can have a wide range of biological activities . .

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can influence the activity of a compound. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, which may influence their activity in different environments . .

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-11-15-7-9-17(11)10-8-16-14(18)12-3-5-13(19-2)6-4-12/h3-7,9H,8,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYHFQGCQUMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2925276.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2925277.png)

![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)

![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)

![9-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2925291.png)